molecular formula C17H21N3S B5534599 3-(2,6-DIMETHYLPHENYL)-1-ETHYL-1-[(PYRIDIN-4-YL)METHYL]THIOUREA

3-(2,6-DIMETHYLPHENYL)-1-ETHYL-1-[(PYRIDIN-4-YL)METHYL]THIOUREA

Cat. No.: B5534599
M. Wt: 299.4 g/mol
InChI Key: QOSYQFJHTMXZRO-UHFFFAOYSA-N
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Description

3-(2,6-DIMETHYLPHENYL)-1-ETHYL-1-[(PYRIDIN-4-YL)METHYL]THIOUREA is a thiourea derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiourea core substituted with a 2,6-dimethylphenyl group, an ethyl group, and a pyridin-4-ylmethyl group, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-DIMETHYLPHENYL)-1-ETHYL-1-[(PYRIDIN-4-YL)METHYL]THIOUREA typically involves the reaction of 2,6-dimethylphenyl isothiocyanate with 1-ethyl-4-pyridinemethanamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems for precise control of reaction parameters. The use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization or chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-DIMETHYLPHENYL)-1-ETHYL-1-[(PYRIDIN-4-YL)METHYL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridine ring or the thiourea group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the pyridine ring or thiourea group.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

3-(2,6-DIMETHYLPHENYL)-1-ETHYL-1-[(PYRIDIN-4-YL)METHYL]THIOUREA has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2,6-DIMETHYLPHENYL)-1-ETHYL-1-[(PYRIDIN-4-YL)METHYL]THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The compound’s structure allows it to fit into binding sites, modulating the function of the target and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: A simpler analog with a broad range of applications.

    Phenylthiourea: Similar structure but lacks the pyridine and ethyl groups.

    Pyridinylthiourea: Contains the pyridine ring but may have different substituents.

Uniqueness

3-(2,6-DIMETHYLPHENYL)-1-ETHYL-1-[(PYRIDIN-4-YL)METHYL]THIOUREA stands out due to its specific combination of substituents, which confer unique chemical and biological properties. The presence of both the 2,6-dimethylphenyl and pyridin-4-ylmethyl groups enhances its versatility and potential for various applications compared to simpler thiourea derivatives.

Properties

IUPAC Name

3-(2,6-dimethylphenyl)-1-ethyl-1-(pyridin-4-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3S/c1-4-20(12-15-8-10-18-11-9-15)17(21)19-16-13(2)6-5-7-14(16)3/h5-11H,4,12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSYQFJHTMXZRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=NC=C1)C(=S)NC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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